m-PEG10-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

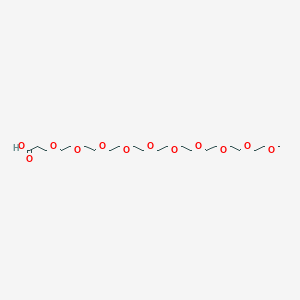

m-PEG10-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Gene Expression in Cancer Research

m-PEG10-acid, also known as PEG10, is a gene whose expression has been extensively studied in various cancer types. It has been identified as an imprinted gene with elevated expression levels in the majority of human hepatocellular carcinoma (HCC) samples. Its expression is also induced during the G2/M phase of regenerating mouse liver. Studies have found that ectopic expression of PEG10 in cells affects cell cycle progression and associates with the nuclear membrane, indicating a potential role in liver regeneration or carcinogenesis (Tsou et al., 2003). The expression of PEG10 in other cancer types, such as Burkitt's lymphoma, has also been linked to enhanced apoptotic resistance and cell viability, further underlining the gene's significance in cancer progression and potential as a therapeutic target (Xiong et al., 2012).

Role in Embryonic Development

PEG10's role extends beyond cancer research, as it is essential for embryonic development in mammals. It expresses two reading frames and is derived from a retroelement that acquired a cellular function. The gene is conserved in therian mammals, and its frameshift site is highly active, indicating a significant function intrinsic to the importance of PEG10 in mammals (Clark et al., 2007). Understanding the molecular basis of PEG10 expression and its functions could shed light on the processes leading to various liver diseases and developmental abnormalities.

Therapeutic and Diagnostic Potential

The unique expression pattern and functional implications of PEG10 make it a potential biomarker for cancer prognosis and a target for therapeutic interventions. Studies have shown that PEG10 expression is associated with poor survival and tumor recurrence in HCC, suggesting its role in early recurrence and as a biomarker predicting recurrence-free survival (Bang et al., 2015). Additionally, the ability of PEG10 to regulate cell proliferation, apoptosis, and metastasis in various cancer types, including lung and breast cancer, underscores its importance in cancer progression and its potential as a target for cancer therapy (Deng et al., 2014; Li et al., 2016).

Propriétés

Nom du produit |

m-PEG10-acid |

|---|---|

Formule moléculaire |

C22H44O12 |

Poids moléculaire |

500.58 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C22H44O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-22(23)24/h2-21H2,1H3,(H,23,24) |

Clé InChI |

DWDMPMQTMMOYQC-UHFFFAOYSA-N |

SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-PEG10-acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)

![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)